Cas no 2470440-56-1 ((1,3-oxazol-4-yl)methanethiol hydrochloride)

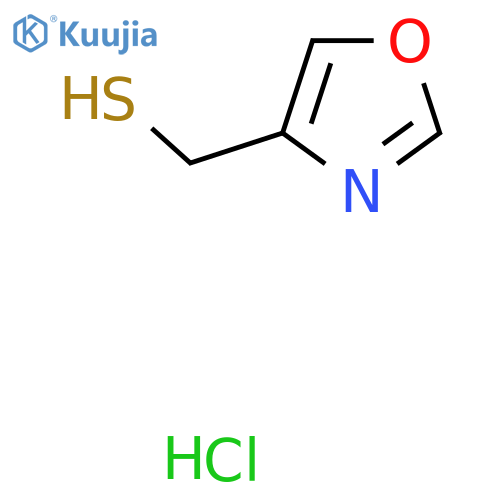

2470440-56-1 structure

商品名:(1,3-oxazol-4-yl)methanethiol hydrochloride

CAS番号:2470440-56-1

MF:C4H6ClNOS

メガワット:151.614538669586

MDL:MFCD32711450

CID:5670586

PubChem ID:155820016

(1,3-oxazol-4-yl)methanethiol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1,3-oxazol-4-yl)methanethiol hydrochloride

- 2470440-56-1

- EN300-27112945

- 1,3-Oxazol-4-ylmethanethiol;hydrochloride

-

- MDL: MFCD32711450

- インチ: 1S/C4H5NOS.ClH/c7-2-4-1-6-3-5-4;/h1,3,7H,2H2;1H

- InChIKey: FFYCSIKXNFOIMG-UHFFFAOYSA-N

- ほほえんだ: Cl.SCC1=COC=N1

計算された属性

- せいみつぶんしりょう: 150.9858627g/mol

- どういたいしつりょう: 150.9858627g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 59.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27Ų

(1,3-oxazol-4-yl)methanethiol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27112945-5.0g |

(1,3-oxazol-4-yl)methanethiol hydrochloride |

2470440-56-1 | 95.0% | 5.0g |

$3189.0 | 2025-03-20 | |

| Enamine | EN300-27112945-1.0g |

(1,3-oxazol-4-yl)methanethiol hydrochloride |

2470440-56-1 | 95.0% | 1.0g |

$1100.0 | 2025-03-20 | |

| Enamine | EN300-27112945-0.25g |

(1,3-oxazol-4-yl)methanethiol hydrochloride |

2470440-56-1 | 95.0% | 0.25g |

$546.0 | 2025-03-20 | |

| 1PlusChem | 1P028V8N-250mg |

(1,3-oxazol-4-yl)methanethiolhydrochloride |

2470440-56-1 | 95% | 250mg |

$737.00 | 2024-05-21 | |

| Enamine | EN300-27112945-0.1g |

(1,3-oxazol-4-yl)methanethiol hydrochloride |

2470440-56-1 | 95.0% | 0.1g |

$383.0 | 2025-03-20 | |

| 1PlusChem | 1P028V8N-2.5g |

(1,3-oxazol-4-yl)methanethiolhydrochloride |

2470440-56-1 | 95% | 2.5g |

$2726.00 | 2023-12-18 | |

| Enamine | EN300-27112945-10.0g |

(1,3-oxazol-4-yl)methanethiol hydrochloride |

2470440-56-1 | 95.0% | 10.0g |

$4729.0 | 2025-03-20 | |

| Enamine | EN300-27112945-0.5g |

(1,3-oxazol-4-yl)methanethiol hydrochloride |

2470440-56-1 | 95.0% | 0.5g |

$858.0 | 2025-03-20 | |

| Enamine | EN300-27112945-0.05g |

(1,3-oxazol-4-yl)methanethiol hydrochloride |

2470440-56-1 | 95.0% | 0.05g |

$256.0 | 2025-03-20 | |

| Enamine | EN300-27112945-2.5g |

(1,3-oxazol-4-yl)methanethiol hydrochloride |

2470440-56-1 | 95.0% | 2.5g |

$2155.0 | 2025-03-20 |

(1,3-oxazol-4-yl)methanethiol hydrochloride 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2470440-56-1 ((1,3-oxazol-4-yl)methanethiol hydrochloride) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬